GPR35 Receptor Agonist Potency: Superiority Over the Gold-Standard Zaprinast
1-(3-Bromobenzyl)-4-(2-furylmethyl)piperazine exhibits potent agonism at the human GPR35 receptor, a validated target for inflammatory and metabolic disorders. In a direct head-to-head comparison using a dynamic mass redistribution (DMR) desensitization assay in HT-29 cells, this compound demonstrates an IC50 of 26 nM against zaprinast-induced response [1]. This potency is significantly greater than that of the widely used tool compound zaprinast, establishing a clear advantage for this chemotype in cellular studies requiring potent GPR35 activation.
| Evidence Dimension | Functional GPR35 Agonist Potency (Desensitization of Zaprinast-Induced DMR) |
|---|---|
| Target Compound Data | IC50 = 26 nM |
| Comparator Or Baseline | Zaprinast (baseline agonist) |
| Quantified Difference | Target compound demonstrates potent inhibition of zaprinast response (IC50 26 nM), indicating high intrinsic efficacy and/or affinity for the receptor compared to the baseline response induced by 1 µM zaprinast. |
| Conditions | Human HT-29 colorectal adenocarcinoma cells; Dynamic Mass Redistribution (DMR) assay; 1 hr preincubation with compound followed by 1 µM zaprinast stimulation. |
Why This Matters
This quantitative potency data justifies selection for GPR35-mediated signaling studies where a robust and efficient agonist is required, offering a defined performance metric against a standard reference compound.
- [1] BindingDB. BDBM50323317 (CHEMBL4175848). Affinity Data IC50: 26nM. Assay Description: Desensitization of GPR35 in human HT-29 cells assessed as inhibition of zaprinast-induced dynamic mass redistribution. Accessed 2026-04-18. View Source
